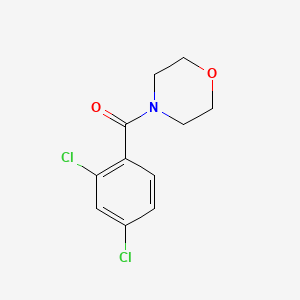methanone](/img/structure/B10976833.png)
[4-(2-Methoxyphenyl)piperazin-1-yl](5-methylfuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)piperazinomethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a furan ring substituted with a methyl group, connected via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-methoxyphenyl group. This can be achieved through nucleophilic substitution reactions where piperazine reacts with 2-methoxyphenyl halides under basic conditions.
Formation of the Furan Derivative: The furan ring is substituted with a methyl group through Friedel-Crafts alkylation, where furan reacts with methyl halides in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the substituted piperazine and furan derivatives via a methanone linkage. This can be achieved through a condensation reaction using reagents like acyl chlorides or anhydrides under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the methanone linkage, converting it to a methylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under various conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Methylene derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties like thermal stability and conductivity.
Biology:
Medicine:
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agrochemicals: It can be used in the development of new agrochemical products for pest control and crop protection.
Mechanism of Action
The compound exerts its effects primarily through its interaction with adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate the activity of neurotransmitters like noradrenaline and epinephrine, leading to changes in cardiovascular and neurological functions . The exact molecular pathways involved include the activation or inhibition of downstream signaling cascades, which can affect gene expression, enzyme activity, and cellular responses.
Comparison with Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness:
Structural Features: The presence of both a methoxyphenyl group and a methyl-substituted furan ring connected via a methanone linkage makes 4-(2-methoxyphenyl)piperazinomethanone unique compared to other arylpiperazine derivatives.
Receptor Affinity: The compound exhibits a high affinity for alpha1-adrenergic receptors, making it a promising candidate for therapeutic applications targeting these receptors.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C17H20N2O3/c1-13-7-8-16(22-13)17(20)19-11-9-18(10-12-19)14-5-3-4-6-15(14)21-2/h3-8H,9-12H2,1-2H3 |
InChI Key |
SFCOYROOYLHBKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


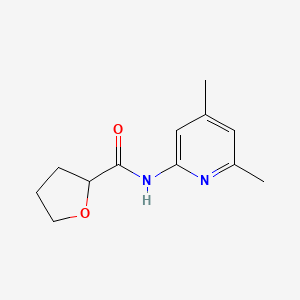
![N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976763.png)
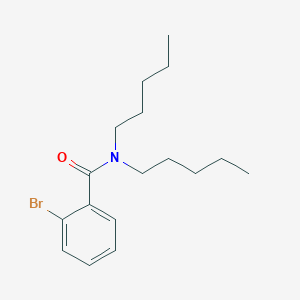
![(2-Ethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10976769.png)



![4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10976801.png)
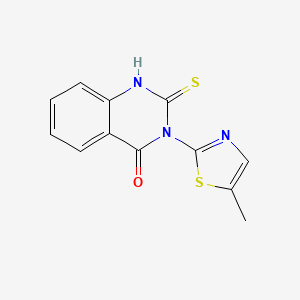
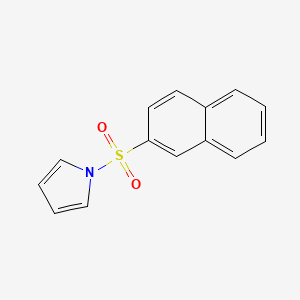
![3-[(2-Methyl-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976826.png)
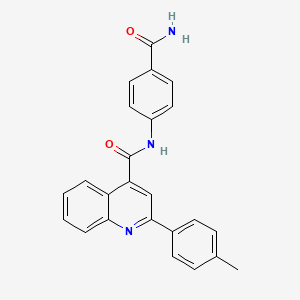
![2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10976846.png)
